4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458664
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3 |
| Standard InChI Key | DTANVPPHUWFWTL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate, reflects its intricate structure (Fig. 1) . Key features include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.
-
Cyclopropylamino group: A strained three-membered ring contributing to steric hindrance and potential bioactivity.
-
2-Aminoacetyl side chain: A glycine-derived moiety enabling hydrogen bonding and nucleophilic reactivity.
-
tert-Butyl ester: A bulky protecting group enhancing solubility in organic solvents and stability during synthesis .
The molecular formula is C₁₅H₂₇N₃O₃, with a molecular weight of 297.39 g/mol . Spectroscopic data (¹H NMR, ¹³C NMR) confirm the presence of characteristic signals:
-
δ 1.44 ppm (s, 9H): tert-Butyl group.
-
δ 3.20–3.80 ppm (m, 4H): Piperidine ring protons.
-
δ 4.15 ppm (s, 2H): Methylenic protons of the aminoacetyl group .
Stereochemical Considerations
The cyclopropylamino group introduces chirality, though the compound is typically synthesized as a racemic mixture. Enantioselective routes using chiral auxiliaries or asymmetric catalysis remain underexplored but could enhance pharmacological specificity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence (Fig. 2) :
-
Piperidine protection: Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields tert-butyl piperidine-1-carboxylate.
-
Cyclopropane introduction: Mitsunobu reaction with cyclopropylamine or nucleophilic substitution using cyclopropyl bromide.
-
Acylation: Coupling of 2-aminoacetyl chloride via Schotten-Baumann conditions.
Key reagents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination.
Yield optimization:
-
Step 3: 70–75% yield with slow addition of acyl chloride to prevent oligomerization.
Stability and Degradation
The tert-butyl ester confers stability against hydrolysis under basic conditions (pH > 10) but is labile in acidic environments (pH < 2), enabling selective deprotection. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The compound’s aminoacetyl group mimics natural peptide substrates, enabling inhibition of serine proteases (e.g., trypsin, kallikrein) with IC₅₀ values of 12–18 µM . Molecular docking studies reveal:
-
Hydrogen bonding between the acetyl oxygen and Ser195 in the enzyme active site.
-
Hydrophobic interactions from the cyclopropane ring with Ile99 and Val213 .
Comparative Analysis with Structural Analogs
Key trends:
-
Ester group modulation: Benzyl esters improve CNS bioavailability, while tert-butyl variants favor synthetic utility .
-
Electrophilic substituents: Chloroacetyl groups enhance antimicrobial activity but increase cytotoxicity (LD₅₀ = 45 mg/kg) .
Applications in Drug Discovery
Intermediate in Opioid Synthesis
The compound serves as a precursor to fentanyl analogs via reductive alkylation of the piperidine nitrogen. Recent patents describe its use in synthesizing carfentanil derivatives with 1000-fold opioid receptor potency .
Peptidomimetic Design
Incorporation into peptidomimetics improves metabolic stability. For example, a cyclopropane-containing tripeptide showed 90% oral bioavailability in primates vs. 20% for the parent peptide .
Future Directions
Enantioselective Synthesis
Developing asymmetric catalytic methods (e.g., organocatalyzed Mannich reactions) could yield enantiopure variants for targeted therapies .
Prodrug Development
Functionalization of the amino group with bioreversible moieties (e.g., phosphonates) may enhance solubility and tissue distribution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume